Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Catalog No.
S1491127
CAS No.
153277-35-1
M.F
C14H9NaO6S
M. Wt
328.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfona...

CAS Number

153277-35-1

Product Name

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

IUPAC Name

sodium;9,10-dioxoanthracene-2-sulfonate;hydrate

Molecular Formula

C14H9NaO6S

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1

InChI Key

KHILLYASAGTPOI-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Synonyms

9,10-Dihydro-9,10-dioxo-2-anthracenesulfonic Acid Sodium Salt Hydrate (1:1:1); Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Catalyst in Alkaline Pulping

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, also known as sodium anthraquinone-2-sulfonate hydrate, finds application as a catalyst in the soda process, a type of alkaline pulping used in the paper industry. During this process, wood chips are treated with a solution of sodium hydroxide (NaOH) at elevated temperatures to break down lignin, the glue holding the cellulose fibers together. Sodium anthraquinone-2-sulfonate hydrate acts as a redox mediator, facilitating the transfer of electrons between lignin and hydroxide ions, promoting the delignification process [1].

Source

[1] Sigma-Aldrich. (n.d.). Anthraquinone-2-sulfonic acid sodium salt monohydrate

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is a synthetic compound obtained by sulfonating anthraquinone with sulfuric acid []. The sulfonation process introduces a sulfonate group (SO3Na) onto the anthraquinone molecule, making it more water-soluble. The presence of water molecules as hydrates contributes to its hygroscopic nature.

This compound is significant in scientific research due to its unique properties. It exhibits good thermal stability, making it suitable for high-temperature applications. Additionally, its ability to form charge-transfer complexes with other aromatic molecules allows its use in various analytical techniques.


Molecular Structure Analysis

The key feature of the molecule is the anthraquinone core, consisting of two fused benzene rings with carbonyl groups (C=O) at positions 9 and 10. A sulfonate group (SO3Na) is attached to the second carbon (C2) of the anthraquinone ring. The presence of hydrates (water molecules) contributes to the overall crystal structure but their specific arrangement can vary [].

      O=       O=     /  \     /  \    C6 - C1 - C2 - C7 (Anthraquinone core)     \  /     \  /      O=       O=        O        O-Na+        ||        ||        S-O-        S-O- (Sulfonate group)          ||          O-H (Hydrate)

Chemical Reactions Analysis

There are several reactions involving sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate:

  • Synthesis: The primary reaction for obtaining this compound involves the sulfonation of anthraquinone with sulfuric acid [].

H2SO4 (conc.) + C14H8O2 (anthraquinone) → C14H7NaO5S (sodium anthraquinone-2-sulfonate) + H2O

  • Charge-Transfer Complex Formation: This compound can interact with other aromatic molecules with electron-donating groups to form colored charge-transfer complexes. The exact mechanism involves the transfer of an electron from the donor molecule to the anthraquinone core, creating a new electronic state.

Note

Specific balanced equations for charge-transfer complexes depend on the interacting molecule.


Physical And Chemical Properties Analysis

  • Melting point: Data on the melting point of the hydrate is not readily available. However, anhydrous sodium anthraquinone-2-sulfonate melts around 300°C.
  • Boiling point: Decomposes before boiling.
  • Solubility: Highly soluble in hot water, moderately soluble in cold water, and insoluble in most organic solvents like alcohol and ether.
  • Stability: Thermally stable up to high temperatures. Incompatible with oxidizing agents.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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